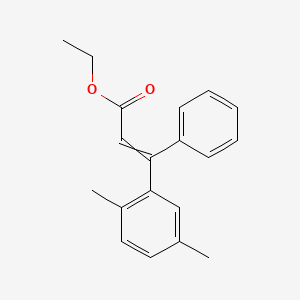
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a conjugated system of phenyl and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a catalytic amount of sulfuric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under mild conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It can be used in the production of polymers and resins, where the ester functionality provides desirable properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate depends on its specific application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, releasing the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to undergo hydrolysis or other transformations.
Comparaison Avec Des Composés Similaires
Ethyl cinnamate: Similar structure but lacks the dimethylphenyl group.
Methyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-phenylprop-2-enoate: Similar structure but lacks the dimethylphenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and dimethylphenyl groups, which can influence its reactivity and physical properties. The combination of these groups can enhance its stability and provide specific interactions in chemical and biological systems.
Propriétés
Numéro CAS |
832122-85-7 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-4-21-19(20)13-18(16-8-6-5-7-9-16)17-12-14(2)10-11-15(17)3/h5-13H,4H2,1-3H3 |
Clé InChI |
AXMHRDVXXUKMOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)

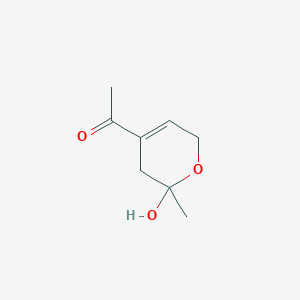
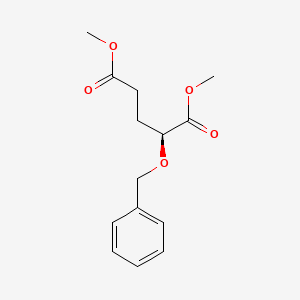
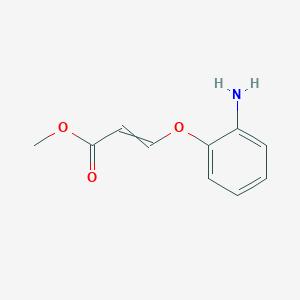
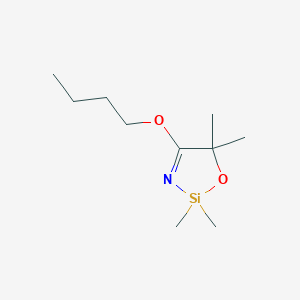
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
